t-Butyl [(4-bromophenyl)thio]acetate
Description
Properties
Molecular Formula |
C12H15BrO2S |
|---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15BrO2S/c1-12(2,3)15-11(14)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
YSZIBQYGFMPZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Experimental Procedure
-
Reagents :
-
4-Bromothiophenol (1.0 equiv.)
-
tert-Butyl bromoacetate (1.2 equiv.)
-
Base: K₂CO₃ or Et₃N (1.5 equiv.)
-
Solvent: DMF or THF (anhydrous)
-
-
Steps :
-
Dissolve 4-bromothiophenol (1.94 g, 10 mmol) in DMF (20 mL).
-
Add K₂CO₃ (2.07 g, 15 mmol) and stir for 15 min to generate the thiolate.
-
Dropwise add tert-butyl bromoacetate (2.38 g, 12 mmol) at 0°C under argon.
-
Warm to room temperature and stir for 12 h.
-
Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry over MgSO₄, and concentrate.
-
Purify via column chromatography (hexane/ethyl acetate, 10:1) to yield the product as a colorless oil (72–78%).
-
Optimization Insights
-
Solvent : DMF outperforms THF due to better solubility of intermediates.
-
Base : K₂CO₃ provides higher yields (78%) compared to Et₃N (65%).
-
Temperature : Reactions at 0°C minimize side reactions like oxidation.
Thioacetylation via Potassium Thioacetate and tert-Butyl (4-Bromophenyl) Bromide
An alternative approach employs potassium thioacetate (KSAc) as the nucleophile, reacting with a brominated tert-butyl precursor.
Synthetic Pathway
-
Reagents :
-
Potassium thioacetate (1.2 equiv.)
-
tert-Butyl (4-bromophenyl) bromide (1.0 equiv.)
-
Solvent: Acetone or DMSO
-
-
Procedure :
Key Observations
-
Catalyst : Co(OAc)₂ (5 mol%) enhances reaction efficiency in DMSO.
-
Side Reactions : Overheating (>60°C) leads to desulfurization.
Titanium-Catalyzed Transformation of t-Butyl Thioethers
A catalytic method using TiCl₄ converts pre-formed t-butyl thioethers into thioacetates.
Method Details
-
Starting Material :
-
t-Butyl (4-bromophenyl)thioether (1.0 equiv.)
-
Acetic anhydride (2.0 equiv.)
-
TiCl₄ (10 mol%)
-
-
Steps :
-
Dissolve t-butyl thioether (2.1 g, 6 mmol) in CH₂Cl₂ (20 mL).
-
Add TiCl₄ (0.11 g, 0.6 mmol) and acetic anhydride (1.22 g, 12 mmol).
-
Stir at room temperature for 2 h.
-
Quench with water (20 mL), extract with CH₂Cl₂, dry, and concentrate.
-
Purify via flash chromatography to isolate the product (65% yield).
-
Limitations
-
Requires pre-synthesis of t-butyl thioether.
-
Competitive cleavage of the t-butyl group occurs at higher TiCl₄ concentrations.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 72–78 | One-step, high atom economy | Requires anhydrous conditions |
| Thioacetylation | 68 | Utilizes stable KSAc | Moderate yields |
| Ti-Catalyzed | 65 | Catalytic, scalable | Multi-step synthesis of precursor |
Characterization and Validation
-
NMR Data :
-
Mass Spectrometry :
Emerging Catalytic Approaches
Recent advances include cobalt-catalyzed thioetherification using Ph₂SiH₂ and tert-butyl hydroperoxide, achieving 70% yield in acetone at ambient temperature . This method avoids strong bases and expands substrate tolerance.
Q & A
Q. What are the standard synthetic routes for t-butyl [(4-bromophenyl)thio]acetate, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4-bromothiophenol with t-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone or DMF. For example, a protocol adapted from similar esters (e.g., t-butyl 2-(4-nitrophenoxy)acetate) suggests refluxing the mixture for 3–6 hours, followed by extraction with ethyl acetate and recrystallization from n-hexane to achieve ~80% yield . Optimization may include adjusting the base stoichiometry (1:2 molar ratio of phenol to bromoacetate) or solvent polarity to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR : To confirm the t-butyl group (δ ~1.4 ppm for 9H) and the thioester linkage (δ ~3.8–4.2 ppm for CH₂S). Aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.4–7.6 ppm) .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm the ester carbonyl, while ~650 cm⁻¹ corresponds to C-Br stretching .
- Mass Spectrometry (EI-MS) : Look for molecular ion clusters matching the molecular formula (C₁₂H₁₅BrO₂S, m/z ~318–320) .
- HPLC : To assess purity using a C18 column with a methanol/water gradient .
Advanced Research Questions
Q. How does steric hindrance from the t-butyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bulky t-butyl group may sterically shield the thioester moiety, reducing accessibility in reactions like Suzuki-Miyaura coupling. To mitigate this, researchers can:
Q. What strategies resolve contradictions in reported yields for derivatives of this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Purification methods : Column chromatography vs. recrystallization (e.g., recrystallization from n-hexane improves purity but may lower yields ).
- Reagent quality : Trace moisture in solvents or bases (e.g., K₂CO₃) can hydrolyze the thioester, necessitating rigorous drying .
- Analytical calibration : Validate yields via quantitative NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can regioselectivity be controlled in functionalizing the 4-bromophenyl moiety of this compound?
Methodological Answer: The bromine atom at the para position directs electrophilic substitution to the ortho and meta positions. For selective modification:
- Borylation : Use Ir-catalyzed borylation (e.g., B₂pin₂ with [Ir(COD)OMe]₂) to install boron at the meta position .
- Photocatalysis : Employ visible-light-mediated C-H activation to introduce substituents (e.g., trifluoromethyl groups) at the ortho position .
- Protecting group strategies : Temporarily block the thioester with a silyl group (e.g., TBSCl) to prevent interference during aryl functionalization .
Q. What are the safety protocols for handling this compound in high-temperature reactions?
Methodological Answer:
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C may release HBr or SO₂) .
- Ventilation : Use sealed reactors with scrubbers for HBr gas mitigation.
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles, as the compound may cause skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
